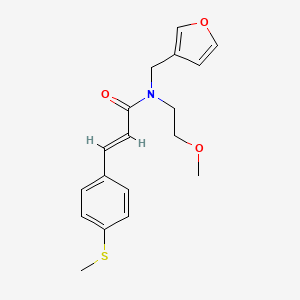

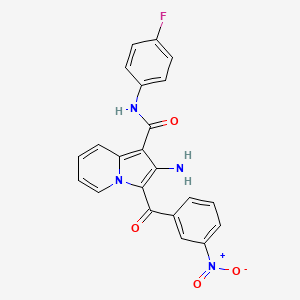

2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a chemical compound that belongs to the class of indolizine derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.

Applications De Recherche Scientifique

Bioreductive Fluorescent Markers for Hypoxic Cells

Compounds with structural similarities to 2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide have been explored for their potential as bioreductive fluorescent markers. These markers can selectively stain hypoxic mammalian cells, making them invaluable in cancer research for identifying tumor microenvironments that are low in oxygen. The study of 2-nitroimidazoles labeled with fluorescent side chains, which share a similar mechanism of action, highlights the utility of these compounds in distinguishing between hypoxic and oxic cells through flow cytometric analysis (Hodgkiss et al., 1992).

Photoluminescent Materials with pH-Responsive Behavior

Another area of interest is the development of photoluminescent materials with unique pH-responsive properties. For instance, 6-Amino-8-cyanobenzo[1, 2-b]indolizines exhibit dramatic blue shifts in fluorescence emission when protonated, a property that could be leveraged for pH sensors and other optical applications. These findings underscore the potential of indolizine derivatives in creating materials with tunable optical properties (Outlaw et al., 2016).

Antitumor Activity

Derivatives of indolizine, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been synthesized and evaluated for their antitumor activity. These compounds inhibit the proliferation of certain cancer cell lines, demonstrating the therapeutic potential of indolizine derivatives in oncology (Hao et al., 2017).

Fluorophores for Biomedical Applications

The design and synthesis of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization, represent a significant advancement in the field of fluorescence-based technologies. These compounds, with their desirable optical properties, may serve as prospective fluorescent probes for biomedical applications, highlighting the versatility of indolizine derivatives in creating novel diagnostic tools (Park et al., 2015).

Propriétés

IUPAC Name |

2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O4/c23-14-7-9-15(10-8-14)25-22(29)18-17-6-1-2-11-26(17)20(19(18)24)21(28)13-4-3-5-16(12-13)27(30)31/h1-12H,24H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDOHVGNAQQIOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2432883.png)

![(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide](/img/structure/B2432888.png)

![N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide](/img/structure/B2432896.png)

![5-(2-methoxyethyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432899.png)